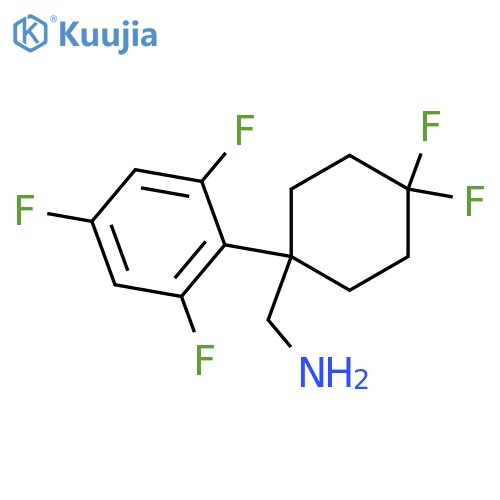

Cas no 2228979-85-7 (4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine)

2228979-85-7 structure

商品名:4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine

4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine

- 2228979-85-7

- [4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine

- EN300-1950700

-

- インチ: 1S/C13H14F5N/c14-8-5-9(15)11(10(16)6-8)12(7-19)1-3-13(17,18)4-2-12/h5-6H,1-4,7,19H2

- InChIKey: QVUWNUYOLJOUCD-UHFFFAOYSA-N

- ほほえんだ: FC1(CCC(C2C(=CC(=CC=2F)F)F)(CN)CC1)F

計算された属性

- せいみつぶんしりょう: 279.10464026g/mol

- どういたいしつりょう: 279.10464026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26Ų

4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1950700-0.25g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 0.25g |

$1393.0 | 2023-09-17 | ||

| Enamine | EN300-1950700-10.0g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 10g |

$6512.0 | 2023-06-03 | ||

| Enamine | EN300-1950700-10g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 10g |

$6512.0 | 2023-09-17 | ||

| Enamine | EN300-1950700-0.05g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 0.05g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1950700-0.1g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 0.1g |

$1332.0 | 2023-09-17 | ||

| Enamine | EN300-1950700-1.0g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 1g |

$1515.0 | 2023-06-03 | ||

| Enamine | EN300-1950700-2.5g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 2.5g |

$2969.0 | 2023-09-17 | ||

| Enamine | EN300-1950700-5.0g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 5g |

$4391.0 | 2023-06-03 | ||

| Enamine | EN300-1950700-5g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 5g |

$4391.0 | 2023-09-17 | ||

| Enamine | EN300-1950700-0.5g |

[4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexyl]methanamine |

2228979-85-7 | 0.5g |

$1453.0 | 2023-09-17 |

4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2228979-85-7 (4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 57707-64-9(2-azidoacetonitrile)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量